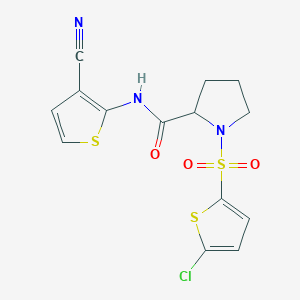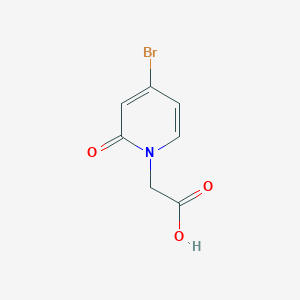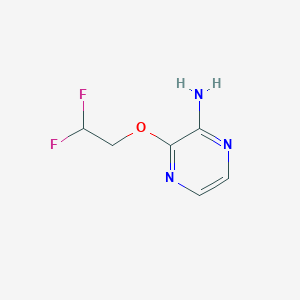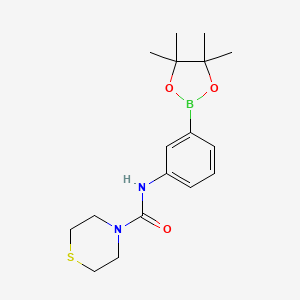
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyanothiophen-2-yl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyanothiophen-2-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C14H12ClN3O3S3 and its molecular weight is 401.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Evaluation
Compounds structurally similar to the specified chemical have been synthesized and evaluated for their anticancer activity. For instance, derivatives of 1,4‐Naphthoquinone, containing phenylaminosulfanyl moieties, have shown potent cytotoxic activity against human cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), and MCF‐7 (breast cancer) (Ravichandiran et al., 2019). These findings suggest that similar structures could have potential applications in developing anticancer agents.
Antimicrobial Applications
Thiophene derivatives have also been investigated for their antimicrobial properties. A study on the synthesis of thiophenyl pyrazoles and isoxazoles revealed that certain compounds exhibited significant antibacterial activity against Bacillus subtilis and antifungal activity against Aspergillus niger (Sowmya et al., 2018). This indicates the potential use of thiophene-carboxamide derivatives in developing new antimicrobial agents.
Molecular Structure and Conformation Studies
Research on the molecular structure and conformation of related compounds, such as solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, provides valuable insights into their chemical behavior and potential applications. These studies, conducted through X-ray analysis and molecular orbital methods, help in understanding the interactions and stability of these compounds, which is crucial for their application in drug design and development (Banerjee et al., 2002).
Synthesis of Anti-inflammatory Agents
Another application involves the synthesis of 1-(substituted phenylcarbonyl/sulfonylamino)-1,2,3,6-tetrahydropyridine-5-carboxylic acid diethylamides as potential anti-inflammatory agents. These compounds, synthesized through a reaction with sodium borohydride, indicate the role of thiophene and pyrrolidine derivatives in developing treatments for inflammation-related conditions (Gangapuram & Redda, 2006).
Heavy Metal Ion Adsorption
Thiophene and pyrrolidine derivatives have been utilized in the synthesis of polymers for environmental applications, such as the adsorption of heavy metal ions from aqueous solutions. These polymers show promise in water purification and treatment technologies, highlighting the broad applicability of these compounds beyond pharmaceuticals (Ravikumar et al., 2011).
Eigenschaften
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(3-cyanothiophen-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3S3/c15-11-3-4-12(23-11)24(20,21)18-6-1-2-10(18)13(19)17-14-9(8-16)5-7-22-14/h3-5,7,10H,1-2,6H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCRAYYLVSCKJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=C(C=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide](/img/structure/B2516190.png)



![6-hydroxy-2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B2516196.png)
![3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea](/img/structure/B2516198.png)
![2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B2516199.png)
![2,3-dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2516200.png)



![Methyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate](/img/structure/B2516208.png)
![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide](/img/structure/B2516209.png)
![5-[5-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2516210.png)
